molecular formula C16H20N2 B155102 N-Isopropyl-4,4'-methylenedianiline CAS No. 10029-31-9

N-Isopropyl-4,4'-methylenedianiline

Cat. No.: B155102
CAS No.: 10029-31-9
M. Wt: 240.34 g/mol
InChI Key: OYZBHMQKSAYWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-4,4'-methylenedianiline is an organic compound with the molecular formula C16H20N2. It is a derivative of benzenamine, also known as aniline, which is a primary aromatic amine. This compound is characterized by the presence of an aminophenyl group attached to the benzene ring, along with a methyl group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-4,4'-methylenedianiline typically involves the reaction of 4-aminobenzyl chloride with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux temperature, and the progress of the reaction is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4,4'-methylenedianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzenamine derivatives.

Scientific Research Applications

N-Isopropyl-4,4'-methylenedianiline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Isopropyl-4,4'-methylenedianiline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-methylenebis-
  • Benzenamine, 4-[(1E)-2-(4-aminophenyl)ethenyl]-N-methyl-

Uniqueness

N-Isopropyl-4,4'-methylenedianiline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an aminophenyl group and an isopropyl group differentiates it from other similar compounds, influencing its reactivity and applications.

Properties

CAS No.

10029-31-9

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[[4-(propan-2-ylamino)phenyl]methyl]aniline

InChI

InChI=1S/C16H20N2/c1-12(2)18-16-9-5-14(6-10-16)11-13-3-7-15(17)8-4-13/h3-10,12,18H,11,17H2,1-2H3

InChI Key

OYZBHMQKSAYWAI-UHFFFAOYSA-N

SMILES

CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)N

10029-31-9

Origin of Product

United States

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